Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is an organic compound with the molecular formula C9H8BrN3O2. It is a member of the pyrazolo[1,5-A]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the bromination of pyrazolo[1,5-A]pyrimidine derivatives followed by esterification. One common method includes the reaction of 3-bromopyrazole with ethyl 2-cyanoacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular interactions.
Material Science: It has applications in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate
- Ethyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
- Ethyl 3-iodopyrazolo[1,5-A]pyrimidine-6-carboxylate
Uniqueness
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is unique due to its specific bromine substitution at the 3-position, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWHTHFTOYWHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=N2)Br)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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